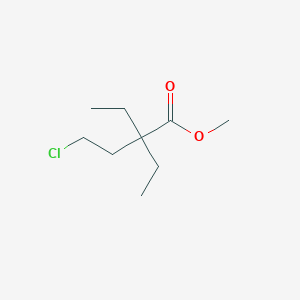

Methyl 4-chloro-2,2-diethylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-chloro-2,2-diethylbutanoate” is a chemical compound with the molecular formula C9H17ClO2 . It has a molecular weight of 192.68 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Applications De Recherche Scientifique

Synthesis and Biocatalysis

Methyl 4-chloro-2,2-diethylbutanoate serves as an intermediate in various chemical syntheses and biocatalytic processes. Its utility in organic synthesis is highlighted by its role in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor to enantiopure intermediates used in the production of chiral drugs such as statins. The asymmetric reduction of its derivatives by biocatalysis offers low cost, high yield, and excellent enantioselectivity, making it a valuable tool in the pharmaceutical industry (Ye, Ouyang, & Ying, 2011). Similarly, its involvement in streamlined access to functionalized chromenes and quinolines through domino reactions illustrates its versatility in creating complex organic molecules (Bello et al., 2010).

Enzymatic Production of Chiral Intermediates

The enzymatic production of (S)-4-chloro-3-hydroxybutanoate esters, key intermediates for cholesterol-lowering drugs, showcases the biotechnological applications of this compound derivatives. Research has focused on screening microorganisms and optimizing biocatalytic processes to improve the efficiency and selectivity of these reactions, contributing significantly to the development of more sustainable and environmentally friendly pharmaceutical manufacturing processes (Bao-quan, 2013).

Advanced Organic Synthesis Techniques

The compound's reactivity has been exploited in advanced organic synthesis techniques, such as intramolecular Prins cyclizations for stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008), and sequential kinetic resolutions catalyzed by halohydrin dehalogenase, demonstrating its utility in producing enantiopure building blocks for pharmaceuticals (Majerić Elenkov et al., 2006).

Propriétés

IUPAC Name |

methyl 4-chloro-2,2-diethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-4-9(5-2,6-7-10)8(11)12-3/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSFWIFBUBZNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCCl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2818134.png)

![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/no-structure.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2818141.png)

![2-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2818143.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2818144.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818146.png)

![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)